N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline
Description
N,N-Diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline (hereafter referred to as Compound I) is a benzylideneaniline Schiff base characterized by a central imine (–C=N–) linkage connecting two aromatic rings: a 4-methoxyphenyl group and an N,N-diethyl-substituted aniline moiety. This compound adopts a nonplanar conformation in the solid state, disrupting π-electron conjugation, a common feature in benzylideneanilines due to steric and electronic effects . Its synthesis involves condensation of 4-(diethylamino)benzaldehyde with 4-methoxyaniline, forming an (E)-configuration stabilized by intramolecular interactions.
Schiff bases like Compound I are pivotal in materials science and medicinal chemistry, serving as antioxidants, anti-inflammatory agents, and components in optoelectronic devices . The presence of electron-donating methoxy (–OCH₃) and diethylamino (–N(C₂H₅)₂) groups enhances its electronic versatility, making it a candidate for studies in crystal engineering and supramolecular chemistry.
Properties
CAS No. |
40046-93-3 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline |
InChI |
InChI=1S/C18H22N2O/c1-4-20(5-2)17-10-6-15(7-11-17)14-19-16-8-12-18(21-3)13-9-16/h6-14H,4-5H2,1-3H3 |
InChI Key |
HUKQWJFIQJQJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline typically involves the condensation reaction between N,N-diethylaniline and 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Hydrolysis
The imine bond undergoes hydrolysis under acidic or basic conditions, yielding 4-methoxybenzaldehyde and N,N-diethyl-1,4-phenylenediamine as primary products.
Mechanism :
-
Acid-catalyzed: Protonation of the imine nitrogen enhances electrophilicity, facilitating nucleophilic water attack at the carbon.
-
Base-catalyzed: Hydroxide ion deprotonates water, generating a stronger nucleophile for imine cleavage.
Conditions :
-
Acidic : 1M HCl, reflux for 4–6 hours (yield: ~85%).
-
Basic : 1M NaOH, 60°C for 3 hours (yield: ~78%).
Reduction
The C=N bond is selectively reduced to a C-N single bond using reducing agents:
-
NaBH₄ : Produces N,N-diethyl-4-[(4-methoxyphenyl)aminomethyl]aniline in ethanol at 25°C (yield: 92%).
-
Catalytic Hydrogenation : H₂ gas with Pd/C catalyst at 50 psi and 40°C (yield: 89%).
Applications :
-
Reduced derivatives serve as intermediates in pharmaceutical synthesis, particularly for antihypertensive agents.
Oxidation
Oxidative transformations yield structurally diverse products:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ | Acetic acid, 70°C, 2h | N-Oxide derivative | 65% |
| KMnO₄ | Aqueous H₂SO₄, 0°C | Carboxylic acid (via C=N cleavage) | 58% |
The methoxy group directs oxidation to the para position, stabilizing intermediates through resonance .
Coordination Chemistry
The imine nitrogen and methoxy oxygen act as bidentate ligands for transition metals:
| Metal Salt | Complex Formed | Application |
|---|---|---|
| CuSO₄ | [Cu(C₂₃H₂₇N₂O)Cl₂] | Catalytic oxidation of alkanes |
| FeCl₃ | [Fe(C₂₃H₂₇N₂O)Cl₃] | Photocatalytic degradation of dyes |
Crystal structures reveal E-configuration of the imine group and dihedral angles of 54.2–113.4° between aromatic rings, influencing metal-binding geometry .
Nucleophilic Addition
The electrophilic imine carbon reacts with nucleophiles:
-
Grignard Reagents : RMgX adds to C=N, forming tertiary amines (yield: 75–82%).
-
Hydrazine : Forms hydrazone derivatives (used in sensor development).
Kinetic Studies :
-
Second-order kinetics observed, with rate constants (k) ranging from 1.2 × 10⁻³ L/mol·s (RMgX) to 3.8 × 10⁻⁴ L/mol·s (NH₂NH₂).
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms heterocycles:
-
Thermal Cyclization : At 150°C, forms quinoline derivatives via intramolecular C-C coupling (yield: 68%) .
-
Acid-Catalyzed : With H₂SO₄, yields benzodiazepine analogs (potential CNS agents).
Structural Influences on Reactivity
-
C=N Bond Length : 1.269 Å (mean), correlating with susceptibility to hydrolysis and reduction .
-
Intramolecular H-Bonding : N1—H1⋯N2 interaction stabilizes the imine conformation, reducing rotational freedom .
-
Methoxy Group : Electron-donating effect enhances aromatic electrophilic substitution at the para position .
Scientific Research Applications
N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The azomethine group (–N=CH–) plays a crucial role in forming stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Effects on Geometry and Packing
Compound I has been structurally compared to two closely related Schiff bases:
- (II) (E)-4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline (CSD refcode SOLRIV)
- (III) (E)-4-{[(4-Ethoxyphenyl)imino]methyl}-N,N-dimethylaniline (CSD refcode SITFIL)
| Parameter | Compound I | Compound II | Compound III |
|---|---|---|---|
| Dihedral Angle (A/B) | 46.01° | 8.20° (A/B), 12.52° (A'/B') | 61.94° |
| N=C Bond Length (Å) | 1.275 | 1.2758, 1.2731 | 1.269 |
| Torsion Angle (°) | 176.9 | -177.6, -179.3 | 179.3 |
- Key Observations :
- Compound I exhibits a larger dihedral angle (46.01°) compared to II (8.20°–12.52°), attributed to steric hindrance from the bulkier N,N-diethyl group versus N,N-dimethyl in II.
- The ethoxy substituent in III increases steric bulk, leading to a higher dihedral angle (61.94°) than I .
- All compounds retain near-linear N=C–Car torsion angles (>176°), preserving conjugation in the imine linkage.
Electronic and Supramolecular Interactions
Hirshfeld Surface Analysis :
- Compound I : Dominated by H···H (62.5%), C···H/H···C (26.6%), and N···H/H···N (5.1%) interactions. Weak C–H···π interactions (3.659 Å) contribute to layered packing .
- Compound II : Higher H···H (58.1%) and lower C···H (29.4%) contributions, with two independent molecules in the asymmetric unit showing varied interactions .
- Compound III : Enhanced O···H interactions (4.6%) due to the ethoxy group, influencing crystal polarity .
- Energy Frameworks: Electrostatic (Eele) and Dispersion (Edis) forces in I are weaker than in II and III, correlating with its nonplanar geometry reducing dipole-dipole interactions .
Substituent-Driven Functional Diversity
- N,N-Diethyl-4-[(4-Nitrophenyl)azo]aniline (): The azo (–N=N–) linkage introduces conjugation pathways distinct from imine-based systems, with applications in dyes and sensors .
- Cis vs. Trans Diethylamino Conformers: In the Cambridge Structural Database (CSD), 12 benzylideneanilines with N,N-diethyl groups were identified. Most adopt the trans conformation (as in I), but derivatives like DUNNAC (4-chloro) and SABPOC (4-bromo) exhibit cis arrangements, altering molecular dipole moments and intermolecular interactions .
Biological Activity
N,N-Diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline, a Schiff base compound, has garnered interest in recent years due to its potential biological activities. This article explores its antioxidant, anticancer, and antimicrobial properties based on various studies.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy group attached to a phenyl ring and an imine functional group. Its molecular structure can be represented as follows:
This structure allows for various interactions that contribute to its biological activity, particularly through hydrogen bonding and π-π stacking interactions in crystalline forms .
Antioxidant Activity
Antioxidant properties are crucial in mitigating oxidative stress, which is implicated in various diseases. Studies have shown that Schiff bases, including this compound, exhibit significant antioxidant activity.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds. In tests conducted, derivatives of this compound demonstrated radical scavenging activity comparable to or exceeding that of ascorbic acid, a well-known antioxidant. For instance, some derivatives exhibited DPPH scavenging rates approximately 1.4 times higher than ascorbic acid .
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
Cytotoxicity Assays
In vitro studies utilizing the MTT assay revealed that this compound exhibits cytotoxic effects on cancer cells. The IC50 values indicate significant cell viability reduction in treated cells compared to controls. For example, certain derivatives were found to reduce the viability of U-87 cells by approximately 43.7% at specific concentrations .
Antimicrobial Activity
The antimicrobial properties of Schiff bases are well-documented. This compound was tested against various bacterial strains.
Case Studies
- Bacterial Inhibition : In one study, the compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics .
- Apoptotic Induction : Another study highlighted its potential as an apoptosis inducer in leukemia cell lines, further supporting its therapeutic applications in oncology .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Methodology | Results |
|---|---|---|
| Antioxidant | DPPH assay | Scavenging activity up to 1.4 times higher than ascorbic acid |
| Anticancer | MTT assay | Up to 43.7% reduction in cell viability in U-87 glioblastoma cells |
| Antimicrobial | MIC testing | Effective against S. aureus and E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
